

3-(Cyanomethyl)benzoic acid CAS number

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Compound of Interest

Compound Name: 3-(Cyanomethyl)benzoic acid

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An In-Depth Technical Guide to **3-(Cyanomethyl)benzoic Acid** (CAS No. 5689-33-8)

Abstract

This technical guide provides a comprehensive overview of **3-(Cyanomethyl)benzoic acid** (CAS No. 5689-33-8), a pivotal reagent and building block in modern pharmaceutical synthesis. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of properties to offer an in-depth analysis of the compound's synthesis, characterization, and critical applications. We will explore the causality behind common synthetic methodologies, detail robust analytical protocols for quality control, and contextualize its role in the development of significant therapeutic agents, such as neprilysin inhibitors. This guide is grounded in authoritative data, providing field-proven insights and validated protocols to empower scientists in their research and development endeavors.

Core Physicochemical & Structural Characteristics

3-(Cyanomethyl)benzoic acid, also known as 3-Carboxyphenylacetonitrile, is an organic compound featuring both a carboxylic acid and a nitrile functional group attached to a benzene ring.^{[1][2]} This bifunctional nature is the foundation of its utility as a versatile intermediate in organic synthesis. Its fundamental identifiers and properties are summarized below.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source(s)
CAS Number	5689-33-8	[1][2][3][4][5]
Molecular Formula	C ₉ H ₇ NO ₂	[1][2][4]
Molecular Weight	161.16 g/mol	[1][4][5]
IUPAC Name	3-(cyanomethyl)benzoic acid	[5]
Synonyms	3-Carboxyphenylacetonitrile, m-(Cyanomethyl)benzoic acid, Ketoprofen EP Impurity H	[1][5]
Appearance	White solid	[2]
Melting Point	175-176 °C	[1][3]
Boiling Point	371.6 ± 25.0 °C (Predicted)	[1][3]
Density	1.257 ± 0.06 g/cm ³ (Predicted)	[1][3]
Solubility	Slightly soluble in DMSO and Methanol	[1][3]
pKa	4.04 ± 0.10 (Predicted)	[1]

Synthesis and Manufacturing Insights

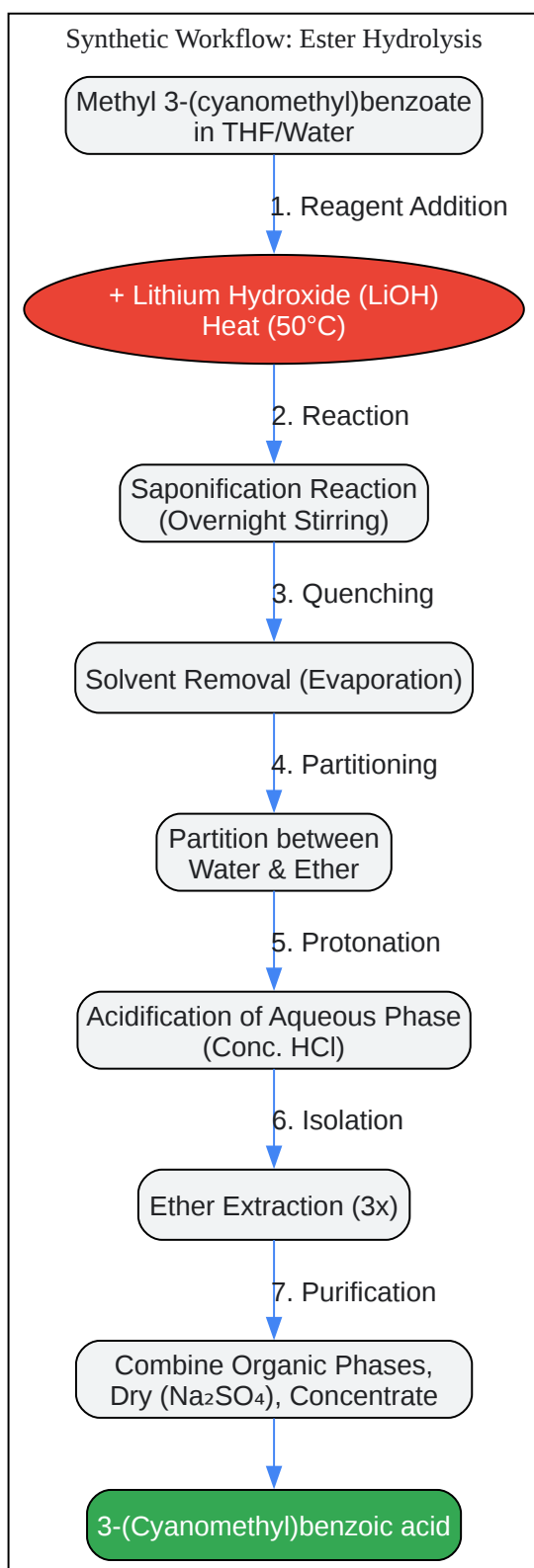
The synthesis of **3-(Cyanomethyl)benzoic acid** is most commonly achieved through the hydrolysis of its corresponding methyl ester, methyl 3-(cyanomethyl)benzoate. This precursor itself is often synthesized from more fundamental starting materials like m-toluic acid.[6][7][8] Understanding this pathway is critical for process optimization and impurity profiling.

Key Synthetic Pathway: Hydrolysis of Methyl 3-(cyanomethyl)benzoate

The conversion of the methyl ester to the final carboxylic acid is a standard saponification reaction. The choice of base and solvent system is critical for achieving high yield and purity. Lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture is a well-documented and effective system for this transformation.[3][9]

The rationale for this choice is twofold:

- Lithium Hydroxide: As a strong base, it effectively hydrolyzes the ester. Its low molecular weight and poor solubility in organic solvents (relative to NaOH or KOH) can sometimes offer better control and easier workup.
- THF/Water Solvent System: THF acts as a co-solvent to ensure the solubility of the organic ester starting material, while water is necessary for the hydrolysis reaction to proceed and to dissolve the LiOH.



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Caption: Workflow for the synthesis of **3-(Cyanomethyl)benzoic acid** via ester hydrolysis.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established methodologies, designed for reproducibility and high yield.[\[3\]](#)[\[9\]](#)

Materials:

- Methyl 3-(cyanomethyl)benzoate (1.00 eq)
- Lithium hydroxide (LiOH) (2.00 eq)
- Tetrahydrofuran (THF)
- Deionized Water
- Diethyl ether
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-(cyanomethyl)benzoate (e.g., 1.03 g, 5.87 mmol) in THF (10 mL) and water (0.5 mL).
- **Base Addition:** Add lithium hydroxide (e.g., 493 mg, 11.7 mmol) to the stirred solution at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to 50°C and stir continuously overnight. The progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.
- **Initial Workup:** After the reaction is complete, remove the THF by rotary evaporation.
- **Liquid-Liquid Extraction (1):** Partition the remaining aqueous residue between water and diethyl ether. The purpose of this step is to remove any unreacted starting material or non-

polar impurities. Extract the aqueous phase three times with ether and discard the organic layers.

- **Acidification:** Cool the aqueous phase in an ice bath and carefully acidify to a low pH (pH ~1-2) with concentrated hydrochloric acid. This protonates the carboxylate salt, causing the desired **3-(Cyanomethyl)benzoic acid** to precipitate or become soluble in an organic solvent.
- **Liquid-Liquid Extraction (2):** Extract the acidified aqueous phase three times with diethyl ether. The product will now move into the organic phase.
- **Drying and Isolation:** Combine all organic extracts from step 7. Dry the combined solution over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the final product. A typical yield for this procedure is around 79%.^[3]

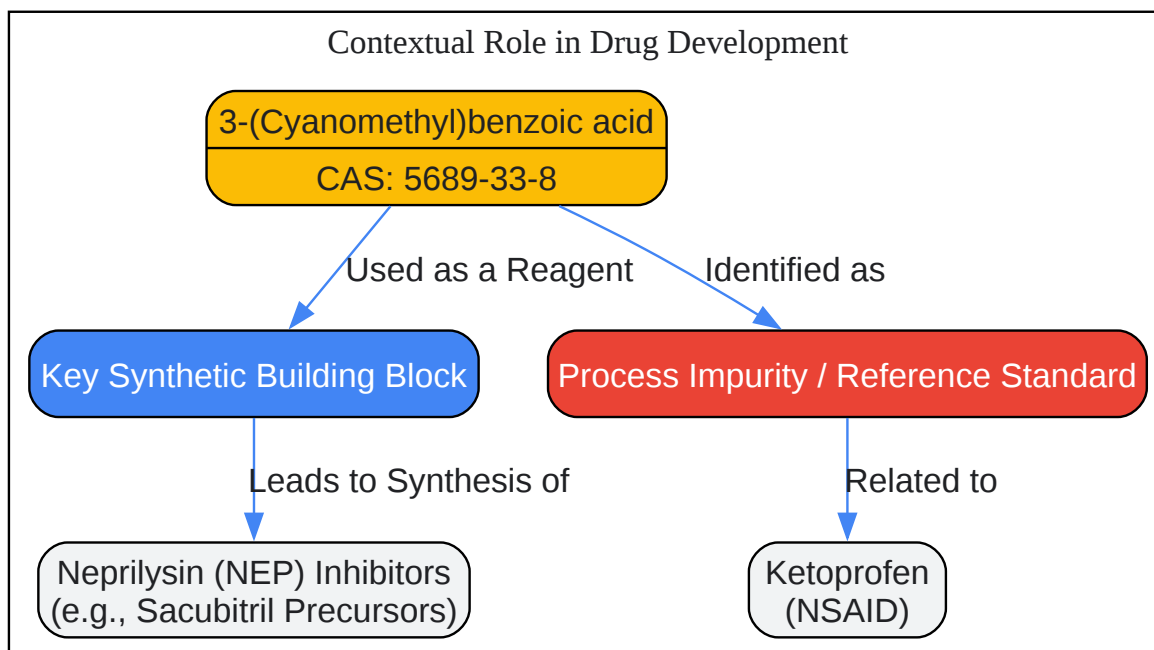
Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of **3-(Cyanomethyl)benzoic acid**, particularly when it is intended for use in GMP-regulated processes.

- **Nuclear Magnetic Resonance (^1H NMR):** Proton NMR provides unambiguous structural confirmation. The spectrum in DMSO-d_6 shows characteristic peaks: a singlet for the carboxylic acid proton around δ 13.11, aromatic protons between δ 7.53-7.95, and a key singlet for the cyanomethyl ($-\text{CH}_2\text{CN}$) protons at approximately δ 4.14.^{[3][9]}
- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is effective for confirming the molecular weight. The compound typically shows a prominent ion at m/z 160, corresponding to the deprotonated molecule $[\text{M-H}]^-$.^{[3][9]}
- **Chromatography (HPLC):** High-Performance Liquid Chromatography is the standard method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for method development.

Key Applications in Pharmaceutical R&D

The utility of **3-(Cyanomethyl)benzoic acid** stems from its two reactive handles, which can be manipulated independently.



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Caption: Logical relationship of **3-(Cyanomethyl)benzoic acid** to its primary applications.

Synthesis of Neprilysin (NEP) Inhibitors

The most prominent application of this compound is as a key reagent in the synthesis of neprilysin inhibitors.[1][3][9] Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and cardiovascular health. By inhibiting this enzyme, drugs can increase the levels of these beneficial peptides. **3-(Cyanomethyl)benzoic acid** serves as a foundational scaffold onto which other functionalities are built to create the final complex active pharmaceutical ingredient (API).

Ketoprofen Impurity Reference Standard

In the context of process chemistry and quality control, **3-(Cyanomethyl)benzoic acid** is recognized as "Ketoprofen EP Impurity H".[1][3][5] Ketoprofen is a widely used nonsteroidal

anti-inflammatory drug (NSAID).[10] The presence of known impurities must be strictly controlled within pharmacopeial limits. Therefore, pure **3-(Cyanomethyl)benzoic acid** serves as a critical reference standard for analytical chemists to develop and validate methods for detecting and quantifying this specific impurity in batches of Ketoprofen.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

- **Hazard Identification:** According to the Globally Harmonized System (GHS), **3-(Cyanomethyl)benzoic acid** is classified with several hazards. It may be harmful or toxic if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation.[5][11]
- **Handling:** Use this compound in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid creating dust.[12]
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1][12]

Conclusion

3-(Cyanomethyl)benzoic acid (CAS No. 5689-33-8) is more than a simple chemical intermediate; it is an enabling tool for pharmaceutical innovation and a critical component of quality control. Its value lies in its bifunctional architecture, which allows for complex molecular construction, most notably in the synthesis of cardiovascular drugs. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is essential for any scientist working with this versatile compound.

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